N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide
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Overview
Description
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl(phenyl)sulfamoyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzyl(phenyl)sulfamoyl Chloride: This intermediate is prepared by reacting benzyl chloride with phenylsulfonamide in the presence of a base such as triethylamine.
Coupling with 4-Aminophenyl-2-methoxybenzamide: The benzyl(phenyl)sulfamoyl chloride is then reacted with 4-aminophenyl-2-methoxybenzamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced inflammation and tumor growth.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide
- N-[4-(benzylsulfamoyl)phenyl]-2-methoxybenzamide
Uniqueness
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-methoxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H24N2O4S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C27H24N2O4S/c1-33-26-15-9-8-14-25(26)27(30)28-22-16-18-24(19-17-22)34(31,32)29(23-12-6-3-7-13-23)20-21-10-4-2-5-11-21/h2-19H,20H2,1H3,(H,28,30) |
InChI Key |
NFLUAQVYJUCXBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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